molecular formula C18H15ClF3N3O3 B5029328 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine

1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine

Cat. No. B5029328
M. Wt: 413.8 g/mol
InChI Key: SKLZSNKXBTVXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine, also known as CDMB-4FN, is a chemical compound that has gained significant attention from researchers due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine involves the inhibition of tubulin polymerization, which is essential for cell division. By disrupting the formation of microtubules, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine prevents cancer cells from dividing and proliferating, leading to their eventual death. Additionally, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has been found to exhibit low toxicity in normal cells, indicating its potential as a selective anti-cancer agent. It has been shown to induce cell cycle arrest in cancer cells, leading to their eventual death. Additionally, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has several advantages for use in lab experiments. It exhibits high potency against cancer cells, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has been found to be effective against drug-resistant cancer cells, making it a promising candidate for the development of novel anti-cancer drugs.
However, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine also has some limitations for use in lab experiments. Its low solubility in aqueous solutions can make it difficult to administer in vivo. Additionally, its high lipophilicity can lead to non-specific binding to cellular membranes, which can affect its potency and specificity.

Future Directions

There are several future directions for research related to 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine. One area of interest is the development of novel drug delivery systems that can improve its solubility and specificity. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine and its potential applications in the treatment of other diseases, such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine is a promising compound with significant potential for applications in the field of medicinal chemistry. Its potent anti-tumor activity, low toxicity in normal cells, and ability to inhibit drug-resistant cancer cells make it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. While there are some limitations to its use in lab experiments, further research is needed to fully understand its potential and develop novel drug delivery systems that can improve its solubility and specificity.

Synthesis Methods

The synthesis of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine involves the reaction between 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)piperazine and 4-(2-fluoro-4-nitrophenyl)piperazine in the presence of a suitable catalyst. The reaction proceeds under mild conditions, and the yield of the product is high. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has been found to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of novel anti-cancer drugs.

properties

IUPAC Name

(2-chloro-5,6-difluoro-3-methylphenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3N3O3/c1-10-8-13(21)17(22)15(16(10)19)18(26)24-6-4-23(5-7-24)14-3-2-11(25(27)28)9-12(14)20/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLZSNKXBTVXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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